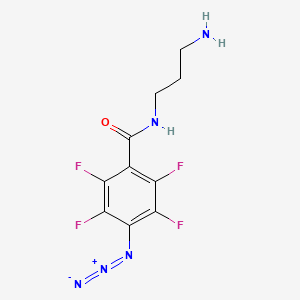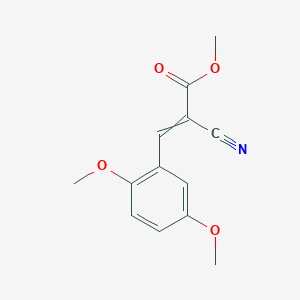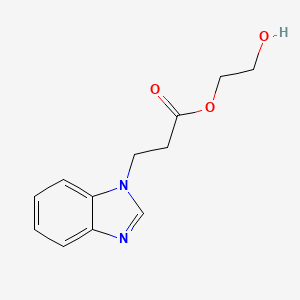![molecular formula C19H14ClNO B12568358 ([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide CAS No. 599197-71-4](/img/structure/B12568358.png)
([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: is an organic compound that features a biphenyl structure with a methanimine N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobiphenyl in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling the oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The biphenyl structure allows for hydrophobic interactions with lipid membranes and other hydrophobic regions in biological systems.
Vergleich Mit ähnlichen Verbindungen
([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide: can be compared with other similar compounds such as:
4-aminobiphenyl: Lacks the N-oxide group, making it less reactive in redox reactions.
4-chlorobenzaldehyde: Does not have the biphenyl structure, limiting its hydrophobic interactions.
N-phenylmethanimine N-oxide: Similar in structure but lacks the biphenyl moiety, affecting its overall chemical properties.
The uniqueness of ([1,1’-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide
Eigenschaften
CAS-Nummer |
599197-71-4 |
|---|---|
Molekularformel |
C19H14ClNO |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-(4-phenylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H14ClNO/c20-18-10-12-19(13-11-18)21(22)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H |
InChI-Schlüssel |
VPDKMRYIUQHQRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=[N+](C3=CC=C(C=C3)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)

![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)


![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)


